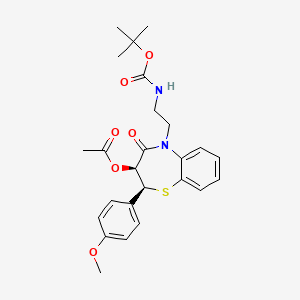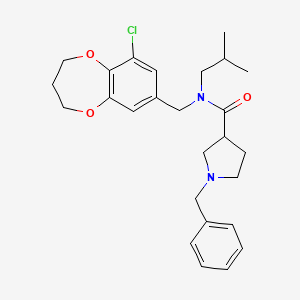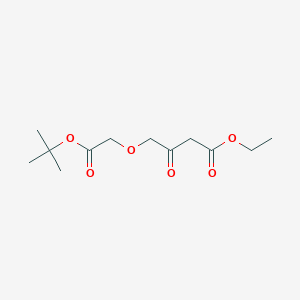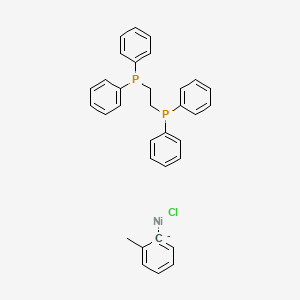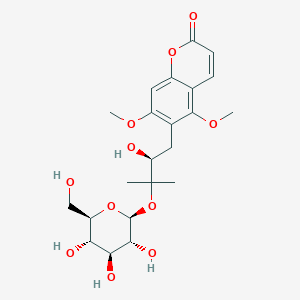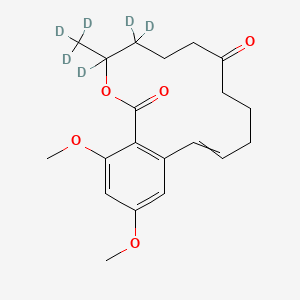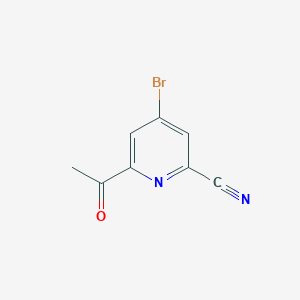
6-Acetyl-4-bromopyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-4-bromopyridine-2-carbonitrile is an organic compound with the molecular formula C8H5BrN2O. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of acetyl, bromine, and carbonitrile groups in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-4-bromopyridine-2-carbonitrile typically involves the bromination of 2-acetylpyridine followed by a cyanation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
The cyanation step involves the introduction of a cyano group (-CN) to the brominated intermediate. This can be achieved using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under reflux conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-4-bromopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 6-Acetyl-4-bromopyridine-2-carboxylic acid.
Reduction: 6-Acetyl-4-bromopyridine-2-amine.
Applications De Recherche Scientifique
6-Acetyl-4-bromopyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-acetyl-4-bromopyridine-2-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonitrile group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-pyridinecarbonitrile
- 2-Acetyl-6-bromopyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-Bromopyridine-2-carboxylic acid
Uniqueness
6-Acetyl-4-bromopyridine-2-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups in its structure This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives
Propriétés
Numéro CAS |
1393573-66-4 |
|---|---|
Formule moléculaire |
C8H5BrN2O |
Poids moléculaire |
225.04 g/mol |
Nom IUPAC |
6-acetyl-4-bromopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5BrN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |
Clé InChI |
JFEFLEHOSCFEFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)
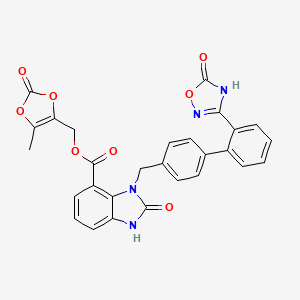


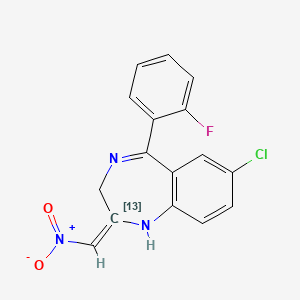
![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
